molecular formula C19H25Cl2N7 B1683847 2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride CAS No. 481724-82-7

2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride

Cat. No.: B1683847
CAS No.: 481724-82-7
M. Wt: 422.4 g/mol
InChI Key: GDCXPZPXAWTYJM-LDXVYITESA-N
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Description

CGP-74514A hydrochloride is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1), which plays a crucial role in cell cycle regulation. This compound is primarily used in scientific research to study cell cycle processes and to dissect the molecular mechanisms governing cell division .

Preparation Methods

The synthesis of CGP-74514A hydrochloride involves several steps, including the formation of the core purine structure and subsequent functionalization. The synthetic route typically starts with the preparation of 2-N-(2-aminocyclohexyl)-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine. This compound is then converted to its hydrochloride salt form through a reaction with hydrochloric acid. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

CGP-74514A hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

CGP-74514A hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

CGP-74514A hydrochloride exerts its effects by selectively inhibiting CDK1, a key enzyme involved in cell cycle progression. By binding to the active site of CDK1, the compound prevents the phosphorylation of target proteins, thereby blocking cell cycle progression at the G2/M phase. This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells. The molecular targets and pathways involved include the cyclin B/CDK1 complex and downstream signaling pathways that regulate cell division and survival .

Comparison with Similar Compounds

CGP-74514A hydrochloride is unique in its high selectivity and potency as a CDK1 inhibitor. Similar compounds include:

    Roscovitine: Another CDK inhibitor with broader specificity, affecting multiple CDKs.

    Flavopiridol: A pan-CDK inhibitor with activity against CDK1, CDK2, CDK4, and CDK9.

    Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.

Compared to these compounds, CGP-74514A hydrochloride stands out for its specificity towards CDK1, making it a valuable tool for studying CDK1-specific pathways and mechanisms .

Properties

IUPAC Name

2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN7.ClH/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21;/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26);1H/t14-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCXPZPXAWTYJM-LDXVYITESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018880, DTXSID701017243
Record name 2-N-[(1R,2S)-2-Aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481724-82-7
Record name N(2)-(2-Aminocyclohexyl)-N(6)-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0481724827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride
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2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride
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2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride
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2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride

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